(11C)Methyl iodide
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Overview
Description
(11C)Methyl iodide, also known as carbon-11 labeled methyl iodide, is a radiolabeled compound used extensively in positron emission tomography (PET) imaging. Carbon-11 is a radioactive isotope of carbon with a half-life of approximately 20.4 minutes. The compound is utilized in the synthesis of various radiopharmaceuticals due to its ability to label molecules without significantly altering their chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (11C)Methyl iodide typically involves the reaction of carbon-11 labeled carbon dioxide with hydrogen gas to form carbon-11 labeled methane. This methane is then reacted with iodine to produce this compound . The reaction conditions are carefully controlled to ensure high radiochemical yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of automated synthesis modules. These modules facilitate the rapid and efficient production of the compound, which is crucial given the short half-life of carbon-11. The process includes the generation of carbon-11 labeled carbon dioxide in a cyclotron, followed by its conversion to this compound through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions: (11C)Methyl iodide primarily undergoes substitution reactions, particularly nucleophilic substitution. It can also participate in palladium-catalyzed coupling reactions, such as the Stille and Suzuki reactions .
Common Reagents and Conditions: Common reagents used in reactions with this compound include organotin and organoboron compounds. The reactions are typically carried out under mild conditions to preserve the integrity of the radiolabel .
Major Products Formed: The major products formed from reactions involving this compound are carbon-11 labeled organic compounds. These compounds are used as radiotracers in PET imaging to study various biological processes .
Scientific Research Applications
(11C)Methyl iodide is widely used in scientific research, particularly in the field of medical imaging. Its primary application is in the synthesis of radiopharmaceuticals for PET imaging. These radiopharmaceuticals are used to study brain function, diagnose diseases, and monitor the efficacy of treatments .
In chemistry, this compound is used to label molecules for studying reaction mechanisms and kinetics. In biology, it is used to trace metabolic pathways and understand cellular processes. In medicine, it is used to develop new diagnostic tools and therapeutic agents .
Mechanism of Action
The mechanism of action of (11C)Methyl iodide involves its incorporation into organic molecules through nucleophilic substitution reactions. Once incorporated, the carbon-11 isotope emits positrons, which are detected by PET scanners to produce detailed images of biological processes. The molecular targets and pathways involved depend on the specific radiopharmaceutical synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (11C)Methyl iodide include carbon-11 labeled methyl triflate and carbon-11 labeled carbon dioxide. These compounds are also used in the synthesis of radiopharmaceuticals for PET imaging .
Uniqueness: What sets this compound apart is its versatility in labeling a wide range of organic molecules. Its ability to participate in various chemical reactions makes it a valuable tool in the synthesis of complex radiopharmaceuticals. Additionally, the relatively simple and efficient production methods for this compound contribute to its widespread use in research and clinical applications .
Properties
CAS No. |
54245-42-0 |
---|---|
Molecular Formula |
CH3I |
Molecular Weight |
140.940 g/mol |
IUPAC Name |
iodo(111C)methane |
InChI |
InChI=1S/CH3I/c1-2/h1H3/i1-1 |
InChI Key |
INQOMBQAUSQDDS-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]I |
Canonical SMILES |
CI |
Origin of Product |
United States |
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